Leukemia Cell-Line Selectivity: DP09 (Closest Structural Analog) Shows Lineage-Dependent Cytotoxicity Distinct from DP03
DP09 (ethyl 6-methyl-2-methylthio-1,4-dihydropyrimidine-5-carboxylate), the closest published analog to the target compound, was directly compared with DP03 (benzyl 4,4,6-trimethyl-2-methylthio-1,4-dihydropyrimidine-5-carboxylate) in human acute myeloid leukemia cell lines NB4 and HL-60. At low concentration (96 h treatment), DP03 significantly reduced NB4 cell viability but not HL-60 viability; DP09 exhibited the inverse selectivity pattern [1][2]. The target compound differs from DP09 by bearing a 4-methylthio instead of a 2-methylthio group and a 2-oxo instead of a 1,4-dihydro configuration, representing a distinct regiochemical isomer.
| Evidence Dimension | Cell viability (NB4 vs. HL-60 selectivity) after 96 h treatment at low concentration |
|---|---|
| Target Compound Data | Not tested; compound is 4-methylthio regioisomer of DP09 |
| Comparator Or Baseline | DP09: selective cytotoxicity against HL-60 (not NB4); DP03: selective cytotoxicity against NB4 (not HL-60) |
| Quantified Difference | DP09 and DP03 show diametrically opposed cell-line selectivity despite both being 2-methylthio-DPs |
| Conditions | Human acute myeloid leukemia cell lines NB4 and HL-60; 96 h treatment; concentration range not explicitly specified in abstract as 'low concentration' |
Why This Matters
Demonstrates that regiochemical positioning of the methylthio group (2- vs. 4-position) and the 2-oxo oxidation state are critical determinants of biological selectivity, directly informing procurement decisions for medicinal chemistry campaigns targeting specific leukemia subtypes.
- [1] Toguchi Y, Kikuchi H, Nishimura Y, Yuan B, Arai R, Cho H, Sunaga K. Cytotoxic effects of novel 2-methylthio dihydropyrimidines on human acute myeloid leukemia cell lines. Research Square Platform LLC, 2022. View Source
- [2] Toguchi Y, Kikuchi H, Nishimura Y, Yuan B, Arai R, Cho H, Sunaga K. Cytotoxic effects of novel 2-methylthio dihydropyrimidines (Extended abstract). OUCI. View Source
